molecular formula C13H20N2O2S B1454313 Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1160264-30-1

Ethyl 2-azepan-1-YL-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1454313
CAS No.: 1160264-30-1
M. Wt: 268.38 g/mol
InChI Key: VBJXCGICGLHAKM-UHFFFAOYSA-N
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Description

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the azepane ring, a seven-membered nitrogen-containing ring, adds to the compound’s structural complexity and potential reactivity.

Preparation Methods

The synthesis of Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole and azepane derivatives under controlled conditions. One common method involves the condensation of 2-azepan-1-yl-4-methylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its thiazole and azepane rings. These interactions can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

ethyl 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-17-12(16)11-10(2)14-13(18-11)15-8-6-4-5-7-9-15/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXCGICGLHAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169254
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-30-1
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(hexahydro-1H-azepin-1-yl)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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